molecular formula C7H14O2 B3381391 2-Ethyloxan-4-ol CAS No. 23077-45-4

2-Ethyloxan-4-ol

Cat. No.: B3381391
CAS No.: 23077-45-4
M. Wt: 130.18 g/mol
InChI Key: MXUDKCAUJBPFFS-UHFFFAOYSA-N
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Description

2-Ethyloxan-4-ol is a chemical compound with the molecular formula C7H14O2. It is a useful research chemical known for its applications in various scientific fields. The compound is characterized by its oxane ring structure with an ethyl group and a hydroxyl group attached, making it a versatile molecule for various chemical reactions .

Safety and Hazards

2-Ethyloxan-4-ol is classified as a hazardous substance. It is a highly flammable liquid and vapor. It can cause skin irritation, serious eye damage, respiratory irritation, and may cause drowsiness or dizziness . Precautionary measures include avoiding heat, sparks, open flames, and hot surfaces .

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-Ethyloxan-4-ol can be synthesized through several methods. One common approach involves the cyclization of 2-ethyl-1,4-butanediol under acidic conditions. The reaction typically requires a catalyst such as sulfuric acid and is carried out at elevated temperatures to facilitate the formation of the oxane ring.

Industrial Production Methods: In industrial settings, the production of this compound often involves the use of continuous flow reactors to ensure consistent quality and yield. The process may include steps such as distillation and purification to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions: 2-Ethyloxan-4-ol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or an aldehyde, depending on the reagents and conditions used.

    Reduction: The compound can be reduced to form 2-ethyloxane by removing the hydroxyl group.

    Substitution: The hydroxyl group can be substituted with other functional groups such as halides or amines.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like thionyl chloride or phosphorus tribromide can be used for halogenation reactions.

Major Products Formed:

Scientific Research Applications

2-Ethyloxan-4-ol has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-ethyloxan-4-ol involves its interaction with various molecular targets. The hydroxyl group can form hydrogen bonds with other molecules, facilitating its incorporation into larger structures. The oxane ring provides stability and rigidity, making it a valuable component in the synthesis of complex molecules. The compound’s reactivity is largely influenced by the presence of the hydroxyl group, which can participate in various chemical reactions .

Comparison with Similar Compounds

    2-Methyloxan-4-ol: Similar structure but with a methyl group instead of an ethyl group.

    2-Propyl-oxan-4-ol: Similar structure but with a propyl group instead of an ethyl group.

    2-Butyloxan-4-ol: Similar structure but with a butyl group instead of an ethyl group.

Uniqueness: 2-Ethyloxan-4-ol is unique due to its specific ethyl substitution, which imparts distinct chemical properties compared to its analogs. The ethyl group provides a balance between hydrophobicity and hydrophilicity, making it suitable for a wide range of applications. Additionally, the compound’s stability and reactivity make it a valuable intermediate in various chemical syntheses .

Properties

IUPAC Name

2-ethyloxan-4-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H14O2/c1-2-7-5-6(8)3-4-9-7/h6-8H,2-5H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MXUDKCAUJBPFFS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1CC(CCO1)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301304850
Record name 2-Ethyltetrahydro-2H-pyran-4-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301304850
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

130.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

23077-45-4
Record name 2-Ethyltetrahydro-2H-pyran-4-ol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=23077-45-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Ethyltetrahydro-2H-pyran-4-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301304850
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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